4-(1H-1,2,4-triazol-1-yl)aniline
Overview
Description
4-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound that is part of a broader class of triazole derivatives. Triazoles are heterocyclic compounds that have three nitrogen atoms in a five-membered ring, and they are known for their various applications in medicinal chemistry and as building blocks for more complex chemical structures.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods. One such method is the ruthenium-catalyzed intermolecular C–H amidation of arenes with sulfonyl azides, which has been shown to produce 2-(2H-1,2,3-triazole-2-yl)aniline derivatives . Another approach involves the pseudo-four component click synthesis, which can yield dibenzylated 1,2,3-triazoles derived from aniline . Additionally, a novel class of heteroaryl anionic synthons, including substituted-4-((4-trimethylsilyl-1H-1,2,3-triazol-1-yl)methyl)-2H-chromen-2-ones, has been synthesized using a one-pot method involving bromomethylcoumarins, trimethylsilylacetylene, and sodium azide . Furthermore, the synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl)aniline has been reported, which involves a substitution reaction followed by a Suzuki reaction .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can be functionalized with various substituents. The structure of these compounds has been confirmed through spectroscopic analyses, including IR and NMR spectroscopy, and in some cases, X-ray crystallography has been used to determine the structure of novel derivatives .
Chemical Reactions Analysis
Triazole derivatives can participate in a variety of chemical reactions. For instance, the reactivity of the aniline N-H bond in monobenzylated 1,2,3-triazoles has been explored, and it was found that treatment with a benzyl chloride can quantitatively yield dibenzylated derivatives . The chemical reactivity of these compounds is significant for their potential applications in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives like 4-(1H-1,2,4-triazol-1-yl)aniline are influenced by their molecular structure. These properties include solubility, melting points, and stability, which are important for their practical applications. The antimicrobial activities of some novel triazole derivatives have also been evaluated, indicating the potential for these compounds to be used in pharmaceutical applications .
Scientific Research Applications
Thermal Stability and Explosives
4-(1H-1,2,4-triazol-1-yl)aniline and related triazoles have been studied for their thermal stability and potential use in explosives and propellants. In one study, the thermal stability of various nitro rich 1,2,4-triazoles, including 2,6-dinitro-4-(1H-1,2,4-triazol-1-yl)aniline, was evaluated using a pulsed photoacoustic pyrolysis technique. This research contributes to understanding the decomposition mechanism of 1,2,4-triazoles and their potential applications as rocket fuels (Rao et al., 2016).
Photoluminescent Properties
A series of copper(I) complexes with amido-triazolato ligands, including compounds related to 4-(1H-1,2,4-triazol-1-yl)aniline, have been synthesized. These complexes exhibit photoluminescence, with potential applications in lighting and display technologies. The study contributes to understanding the excited states and photophysical behavior of these complexes (Manbeck et al., 2011).
Functionalization of Conductive Surfaces
Research has explored the use of 4-azidoaniline, a compound closely related to 4-(1H-1,2,4-triazol-1-yl)aniline, for functionalizing conductive surfaces. This involves comparing different methods to anchor ferrocene moieties at glassy carbon surfaces, with potential applications in electrochemical sensors or devices (Coates et al., 2012).
Generation of Carbanions for Chemical Synthesis
4-(1H-1,2,4-triazol-1-yl)aniline derivatives have been studied for generating carbanions, which are valuable in chemical synthesis. This research contributes to the development of methods for synthesizing a variety of compounds, including pharmaceuticals and agrochemicals (Lassalas et al., 2017).
Sensor for Toxic Amines
A study on 4-salicylideneamino-3-methyl-1,2,4-triazole-5-thione, related to 4-(1H-1,2,4-triazol-1-yl)aniline, showed its ability to detect toxic amines like aniline. This research has implications for developing sensors for environmental monitoring and safety applications (Kumar et al., 2011).
Electroluminescent Properties
Compounds incorporating triazole and triphenylamine, such as N,N-diphenyl-4-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)aniline, have been synthesized for studying their electroluminescent properties. This research is relevant to the development of organic light-emitting diodes (OLEDs) and related display technologies (Jin et al., 2020).
Dyes and Tautomeric Forms
Research on 1,2,4-triazole derivatives, including aniline-based azo dyes, has explored their synthesis, characterization, and tautomeric forms. This is significant for applications in dye and pigment industries (Al-Sheikh et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(1,2,4-triazol-1-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNPEJXSNSBBNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352848 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-1,2,4-triazol-1-yl)aniline | |
CAS RN |
6523-49-5 | |
Record name | 4-(1H-1,2,4-Triazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1,2,4-Triazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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